molecular formula C11H14ClNO2 B13501179 ethyl (2R)-2-amino-3-(4-chlorophenyl)propanoate

ethyl (2R)-2-amino-3-(4-chlorophenyl)propanoate

Cat. No.: B13501179
M. Wt: 227.69 g/mol
InChI Key: ASDQNFHVGOPSDD-SNVBAGLBSA-N
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Description

Ethyl (2R)-2-amino-3-(4-chlorophenyl)propanoate is an organic compound that belongs to the class of amino acid esters It is characterized by the presence of an amino group, a chlorophenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2R)-2-amino-3-(4-chlorophenyl)propanoate typically involves the esterification of (2R)-2-amino-3-(4-chlorophenyl)propanoic acid. One common method is the Fischer esterification, where the amino acid is reacted with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient catalytic processes. For example, the use of solid acid catalysts can enhance the reaction rate and yield. Additionally, continuous flow reactors can be employed to optimize the reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R)-2-amino-3-(4-chlorophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Ethyl (2R)-2-amino-3-(4-chlorophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2R)-2-amino-3-(4-chlorophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards enzymes or receptors, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2R)-2-amino-3-phenylpropanoate: Lacks the chlorine substituent on the phenyl ring.

    Ethyl (2R)-2-amino-3-(4-fluorophenyl)propanoate: Contains a fluorine substituent instead of chlorine.

    Ethyl (2R)-2-amino-3-(4-bromophenyl)propanoate: Contains a bromine substituent instead of chlorine.

Uniqueness

Ethyl (2R)-2-amino-3-(4-chlorophenyl)propanoate is unique due to the presence of the chlorine substituent, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity and electron-withdrawing properties, potentially leading to different pharmacokinetic and pharmacodynamic profiles compared to its analogs.

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

ethyl (2R)-2-amino-3-(4-chlorophenyl)propanoate

InChI

InChI=1S/C11H14ClNO2/c1-2-15-11(14)10(13)7-8-3-5-9(12)6-4-8/h3-6,10H,2,7,13H2,1H3/t10-/m1/s1

InChI Key

ASDQNFHVGOPSDD-SNVBAGLBSA-N

Isomeric SMILES

CCOC(=O)[C@@H](CC1=CC=C(C=C1)Cl)N

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)Cl)N

Origin of Product

United States

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